molecular formula C16H15N B10843495 4-(3H-Inden-1-ylmethyl)-phenylamine

4-(3H-Inden-1-ylmethyl)-phenylamine

Cat. No. B10843495
M. Wt: 221.30 g/mol
InChI Key: IJBWRSORBVHQFX-UHFFFAOYSA-N
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Description

4-(3H-Inden-1-ylmethyl)-phenylamine is an organic compound that belongs to the class of phenylamines. It features an indene moiety attached to a phenylamine group, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3H-Inden-1-ylmethyl)-phenylamine typically involves the reaction of 1H-indene with benzylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3H-Inden-1-ylmethyl)-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenylamine derivatives .

Scientific Research Applications

4-(3H-Inden-1-ylmethyl)-phenylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3H-Inden-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3H-Inden-1-yl)pyrrolidine
  • 2-(1H-Inden-3-yl)ethanamine
  • 4-(3H-Inden-1-yl)-1H-imidazole

Uniqueness

4-(3H-Inden-1-ylmethyl)-phenylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for various research applications .

properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

4-(3H-inden-1-ylmethyl)aniline

InChI

InChI=1S/C16H15N/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-6,8-10H,7,11,17H2

InChI Key

IJBWRSORBVHQFX-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)CC3=CC=C(C=C3)N

Origin of Product

United States

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